2,2,2-Trifluoro-1-indolinylethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-indolinylethan-1-one is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol It is known for its unique structure, which includes a trifluoromethyl group attached to an indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-indolinylethan-1-one typically involves the reaction of indoline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and distillation, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-indolinylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-indolinylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-indolinylethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-indolinylethan-1-one: Known for its trifluoromethyl group and indoline ring.
2,2,2-Trifluoro-1-phenylethan-1-one: Similar structure but with a phenyl group instead of an indoline ring.
2,2,2-Trifluoro-1-pyrrolylethan-1-one: Contains a pyrrole ring instead of an indoline ring.
Uniqueness
This compound is unique due to its indoline ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZSUAIVBOFOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402926 |
Source
|
Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90732-28-8 |
Source
|
Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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